molecular formula C9H14ClNO B7805490 (1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride CAS No. 88784-89-8

(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride

Cat. No.: B7805490
CAS No.: 88784-89-8
M. Wt: 187.66 g/mol
InChI Key: VIOJYFJDMKDXOT-PRCZDLBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride, also known as (-)-norephedrine, is a single stereoisomer of phenylpropanolamine, a well-known sympathomimetic amine . This compound is of significant interest in neuroscience and pharmacological research due to its primary mechanism of action as a norepinephrine releasing agent . It promotes the release of norepinephrine from nerve endings, leading to the indirect activation of adrenergic receptors, and has a much lower potency for dopamine release . Its structural similarity to amphetamine and ephedrine makes it a valuable tool for studying the adrenergic system . Historically, racemic phenylpropanolamine was used as a decongestant and anorectic, but its use in human medications has been discontinued in many countries due to safety concerns, including an association with hemorrhagic stroke . This underscores the critical importance of using this chemical exclusively in a controlled research setting. The (1S,2R)-enantiomer allows researchers to investigate the specific contributions of stereochemistry to the uptake and release of monoamines. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications or human consumption of any kind.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2R)-1-amino-1-phenylpropan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-7(11)9(10)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIOJYFJDMKDXOT-PRCZDLBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C1=CC=CC=C1)N)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88784-89-8
Record name beta-Amino-alpha-methylphenethyl alcohol hydrochloride, erythro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088784898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .BETA.-AMINO-.ALPHA.-METHYLPHENETHYL ALCOHOL HYDROCHLORIDE, ERYTHRO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54PO8S78PQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Mechanistic Overview

The most widely documented method involves the hydrogenation of substituted propiophenone intermediates. As detailed in EP 3160937B1, this two-step process begins with the synthesis of a chiral propiophenone precursor, such as 4’-hydroxy-2-[(α-methylbenzyl)amino]propiophenone hydrochloride. The key step is the catalytic hydrogenation of the ketone group to the corresponding alcohol while preserving stereochemical integrity.

Reaction Conditions

In Example 7 of EP 3160937B1, 50 g of 4’-hydroxy-2(S)-[(αS-methylbenzyl)amino]propiophenone hydrochloride is dissolved in 300 mL methanol and hydrogenated over 10 g of 5% palladium-on-carbon (Pd-C) at 4–5 kg/cm² pressure and 50–70°C. Post-reaction, the catalyst is filtered, and the solvent is evaporated. The residue is treated with aqueous sodium hydroxide to precipitate the free base, yielding (1R,2S)-4’-hydroxy-2-amino-1-phenylpropan-1-ol (L-4-hydroxynorephedrine) with a melting point of 158–160°C and 99.8% ee.

Stereochemical Control

The stereoselectivity arises from the chiral auxiliary [(αS-methylbenzyl)amino] group, which directs hydrogen addition to the re face of the ketone. This method consistently achieves >99% ee when using enantiopure starting materials.

Yield and Scalability

Typical yields range from 70% to 85%, contingent on the purity of the precursor and catalyst activity. Scaling this method requires careful pressure and temperature control to avoid racemization.

Chiral Resolution of Racemic Mixtures

Diastereomeric Salt Formation

US Patent 4,416,827 discloses the resolution of racemic (1RS,2SR)-2-amino-1-phenylpropan-1-ol using S-(carboxymethyl)-cysteine as a chiral resolving agent. The racemate forms diastereomeric salts with the resolving agent, which exhibit differential solubility in polar solvents.

Operational Protocol

In a representative procedure, the racemic free base is treated with S-(carboxymethyl)-cysteine in ethanol, yielding a crystalline diastereomeric salt. Recrystallization from ethanol-water mixtures enriches the desired (1R,2S)-enantiomer. Acidification with hydrochloric acid then affords the hydrochloride salt with 71% yield.

Limitations

This method’s efficiency depends on the solubility difference between diastereomers, often requiring multiple recrystallizations to achieve >98% ee. The process generates stoichiometric waste from the resolving agent, impacting cost and sustainability.

Biocatalytic Synthesis from L-Phenylalanine

Multi-Enzyme Cascades

A groundbreaking approach reported in Organic Process Research & Development employs a four-step enzymatic cascade to convert L-phenylalanine into (1S,2R)-1-amino-1-phenylpropan-2-ol. The pathway involves:

  • Deamination by tyrosine ammonia lyase (TAL) to cinnamic acid.

  • Epoxidation via styrene monooxygenase (SMO) to form (S)-styrene oxide.

  • Hydrolysis by epoxide hydrolase (SpEH) to (R)-1-phenylethane-1,2-diol.

  • Transamination using ω-transaminase (ωTA) to yield the target amino alcohol.

Optimization and Yield

The final transamination step utilizes a keto acid (e.g., pyruvate) as an amine acceptor, achieving 70% yield and 98–99% ee. The reaction occurs at ambient temperature in aqueous buffer, eliminating the need for high-pressure equipment.

Advantages Over Traditional Methods

Biocatalysis offers superior sustainability, as enzymes operate under mild conditions and generate minimal waste. However, enzyme stability and cost remain challenges for industrial-scale production.

Comparative Analysis of Preparation Methods

Method Catalyst/Agent Yield ee Scalability
Catalytic HydrogenationPd-C, Raney Ni70–85%>99%High (patent-scale)
Chiral ResolutionS-(carboxymethyl)-cysteine71%98%Moderate
Biocatalytic SynthesisTAL, SMO, SpEH, ωTA70%98–99%Emerging (lab-scale)

Catalytic hydrogenation remains the industry standard due to its high enantioselectivity and scalability. Chiral resolution is less favored due to lower yields and waste generation. Biocatalytic methods, while promising, require further optimization for commercial viability .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a chiral building block for synthesizing complex organic molecules. Its unique stereochemistry allows for the development of novel derivatives with enhanced biological activities.

Biology

Research has focused on its effects on neurotransmitter systems. Studies indicate that (1S,2R)-1-amino-1-phenylpropan-2-ol hydrochloride interacts with adrenergic receptors, influencing the release of norepinephrine and dopamine. This interaction is crucial for understanding its psychoactive properties and potential therapeutic applications in mood disorders.

Medicine

This compound is investigated for its decongestant and stimulant properties , with potential applications in treating conditions such as:

  • Attention Deficit Hyperactivity Disorder (ADHD)
  • Narcolepsy

Clinical studies have shown that it can enhance alertness and reduce fatigue through its sympathomimetic actions.

Industry

In pharmaceutical manufacturing, this compound is used as a precursor in synthesizing other active pharmaceutical ingredients (APIs). Its high enantiomeric purity makes it particularly valuable in applications requiring specific biological activity.

Case Studies and Research Findings

Research utilizing high-throughput screening methods has demonstrated the compound's ability to interact with various cellular pathways. Notable findings include:

  • Pharmacokinetics: Studies indicate reduced bioavailability due to first-pass metabolism but good absorption when administered orally.
    • Peak plasma concentrations typically occur within 1 to 2 hours post-administration.

Toxicity Reports

Some case studies have reported adverse effects associated with sympathomimetic agents similar to this compound. Instances of cardiovascular toxicity and psychosis have been documented in patients misusing sympathomimetics.

Mechanism of Action

The compound exerts its effects primarily through its action on the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as norepinephrine and dopamine. This leads to increased alertness, reduced appetite, and enhanced mood .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride is unique due to its specific stereochemistry, which imparts distinct pharmacological properties. Its chiral nature allows for selective interactions with biological targets, making it valuable in both research and therapeutic applications .

Biological Activity

(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride, also known as phenylpropanolamine, is a chiral compound with significant relevance in medicinal chemistry. Its structure consists of an amino group, a phenyl group, and a hydroxyl group attached to a propanol backbone. The unique stereochemistry of this compound plays a crucial role in its biological activity, influencing its interactions with various biological targets. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Pharmacological Properties

This compound exhibits several pharmacological properties:

  • Sympathomimetic Activity : The compound acts as a sympathomimetic agent, stimulating adrenergic receptors in the central nervous system. This leads to the release of norepinephrine and dopamine, resulting in increased alertness and reduced fatigue.
  • Vasoconstriction : It possesses vasoconstrictive properties, making it effective as a decongestant.
  • Stimulant Effects : Known for its stimulant effects, the compound is often utilized in various formulations aimed at enhancing energy and focus .

The mechanism of action involves interactions with adrenergic receptors:

  • Adrenergic Receptor Interaction : The compound binds to alpha and beta adrenergic receptors, mimicking the effects of endogenous catecholamines like norepinephrine.
  • Neurotransmitter Release : By stimulating these receptors, this compound promotes the release of neurotransmitters that enhance alertness and cognitive function.
  • Physiological Effects : The resultant physiological effects include increased heart rate, elevated blood pressure, and improved respiratory function due to bronchodilation.

Synthesis and Derivatives

Research has focused on synthesizing this compound through various methods to enhance its biological activity:

Synthesis MethodYieldEnantiomeric Purity
Multienzyme Pathway81%>99.4% ee
One-Pot Cascade75%>99% ee

These methods allow for the generation of enantiomerically pure forms necessary for biological testing .

Case Studies

Several studies have evaluated the efficacy and safety of this compound:

  • Clinical Applications : A clinical study highlighted its use in treating nasal congestion due to its vasoconstrictive properties. Patients reported significant relief from symptoms without severe adverse effects .
  • Comparative Studies : In comparison with other sympathomimetics like pseudoephedrine, this compound showed similar efficacy but with a different side effect profile, making it a candidate for further research in decongestant formulations .
  • Toxicology Reports : Toxicological assessments indicate that while the compound is effective at therapeutic doses, overdoses can lead to cardiovascular complications due to excessive stimulation of adrenergic receptors.

Q & A

Q. How can researchers address batch-to-batch variability in enantiomeric excess (EE) during scale-up?

  • Quality control :
  • Process analytical technology (PAT) : Implement inline FTIR to monitor hydrogenation progress and adjust catalyst loading.
  • DoE optimization : Use response surface methodology (RSM) to balance reaction time, temperature, and pressure for ≥98% EE .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
(1S,2R)-1-Amino-1-phenylpropan-2-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.